

# Application Notes and Protocols: Electrocatalytic Formate Oxidation Using Cobalt Complexes

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cobalt formate

Cat. No.: B1211381

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the electrocatalytic oxidation of formate using cobalt complexes. The information is intended to guide researchers in setting up and performing experiments related to this promising area of clean energy and chemical synthesis.

## Introduction

The electrocatalytic oxidation of formate ( $\text{HCOO}^-$ ) to carbon dioxide ( $\text{CO}_2$ ) is a key reaction for the development of direct formate fuel cells (DFFCs) and for the utilization of formate as a chemical hydrogen storage vector. Cobalt complexes have emerged as a class of efficient and earth-abundant catalysts for this transformation. This document outlines the application of two prominent types of cobalt-based catalysts: molecular cobalt-phosphine complexes and solid-state cobalt hexacyanoferrate.

## Data Presentation: Performance of Cobalt Electrocatalysts

The following tables summarize the quantitative data for representative cobalt-based electrocatalysts for formate oxidation, allowing for easy comparison of their performance metrics.

Table 1: Performance of Molecular Cobalt-Phosphine Complexes for Formate Oxidation[1][2][3][4]

| Catalyst/Co mplex                                           | Ligand                                             | Overpotenti al (V) | k <sub>obs</sub> (h <sup>-1</sup> ) | Faradaic Efficiency for CO <sub>2</sub> (%) | Solvent      |
|-------------------------------------------------------------|----------------------------------------------------|--------------------|-------------------------------------|---------------------------------------------|--------------|
| [CpCo(P <sub>2</sub> N <sub>2</sub> ) (MeCN)] <sup>2+</sup> | P <sub>2</sub> N <sub>2</sub> (two pendent amines) | 0.45 - 0.57        | -                                   | ~100                                        | Acetonitrile |
| [CpCo(PNP) (MeCN)] <sup>2+</sup>                            | PNP (one pendent amine)                            | 0.45 - 0.57        | 135 ± 8                             | ~100                                        | Acetonitrile |
| [CpCo(dppp) (MeCN)] <sup>2+</sup>                           | dppp (no pendent amines)                           | -                  | No catalytic turnover               | -                                           | Acetonitrile |

Note: P<sub>2</sub>N<sub>2</sub> = 1,5-diaza-3,7-diphosphacyclooctane derivative; PNP = a bidentate phosphine ligand with one pendent amine; dppp = 1,3-bis(diphenylphosphino)propane. Overpotential is reported for the catalytic wave.

Table 2: Performance of Cobalt Hexacyanoferrate (CoFePB) for Formate Oxidation

| pH   | Formate Concentration (M) | Potential (V vs. RHE) | Current Density (mA cm <sup>-2</sup> ) | Faradaic Efficiency for CO <sub>2</sub> (%) |
|------|---------------------------|-----------------------|----------------------------------------|---------------------------------------------|
| 5    | 0.4                       | 1.4                   | ~10                                    | 100                                         |
| 1-13 | -                         | 1.2 - 1.7             | -                                      | Quantitative                                |

## Experimental Protocols

Detailed methodologies for the synthesis of the catalysts and the execution of electrochemical experiments are provided below.

## Synthesis of CpCo(P-P)(MeCN)<sub>2</sub> Complexes[1]

This protocol describes the synthesis of cyclopentadienyl cobalt(III) complexes with bidentate phosphine ligands.

### Materials:

- [CpCo(CO)I<sub>2</sub>]
- Desired bidentate phosphine ligand (e.g., P<sub>2</sub>N<sub>2</sub>, PNP, dppp)
- Silver hexafluorophosphate (AgPF<sub>6</sub>)
- Acetonitrile (MeCN), anhydrous
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Diethyl ether (Et<sub>2</sub>O), anhydrous
- Schlenk line and glassware
- Magnetic stirrer and stir bars

### Procedure:

- In a glovebox or under an inert atmosphere using a Schlenk line, dissolve [CpCo(CO)I<sub>2</sub>] (1 equivalent) and the bidentate phosphine ligand (1 equivalent) in anhydrous CH<sub>2</sub>Cl<sub>2</sub>.
- Stir the reaction mixture at room temperature for 4-6 hours.
- Add a solution of AgPF<sub>6</sub> (2.2 equivalents) in anhydrous MeCN to the reaction mixture. A precipitate of AgI will form.
- Stir the mixture overnight at room temperature, protected from light.
- Filter the reaction mixture through a pad of Celite to remove the AgI precipitate.
- Remove the solvent from the filtrate under reduced pressure to yield the crude product.

- Recrystallize the crude product by dissolving it in a minimal amount of  $\text{CH}_2\text{Cl}_2$  and adding  $\text{Et}_2\text{O}$  dropwise until precipitation occurs.
- Isolate the crystalline product by filtration, wash with  $\text{Et}_2\text{O}$ , and dry under vacuum.
- Characterize the final product using NMR spectroscopy and X-ray crystallography if suitable crystals are obtained.

## Synthesis of Cobalt Hexacyanoferrate (CoFePB) Modified Electrodes[5][6][7][8]

This protocol details the electrochemical deposition of a CoFePB film on a conductive substrate.

### Materials:

- Cobalt(II) nitrate hexahydrate ( $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ )
- Potassium hexacyanoferrate(III) ( $\text{K}_3[\text{Fe}(\text{CN})_6]$ )
- Potassium chloride (KCl) or other suitable supporting electrolyte
- Deionized water
- Working electrode (e.g., glassy carbon, carbon paper, FTO glass)
- Reference electrode (e.g., Ag/AgCl)
- Counter electrode (e.g., platinum wire)
- Potentiostat

### Procedure:

- Prepare an aqueous deposition solution containing, for example, 1.0 mM  $\text{Co}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ , 1.0 mM  $\text{K}_3[\text{Fe}(\text{CN})_6]$ , and 0.1 M KCl.

- Clean the working electrode surface according to standard procedures (e.g., polishing with alumina slurry for glassy carbon, sonication for carbon paper).
- Assemble a three-electrode electrochemical cell with the working, reference, and counter electrodes immersed in the deposition solution.
- Perform cyclic voltammetry by cycling the potential, for instance, between +0.9 V and -0.1 V vs. Ag/AgCl at a scan rate of 50 mV/s for 20-50 cycles. A film of CoFePB will gradually deposit on the working electrode surface.
- After deposition, rinse the modified electrode thoroughly with deionized water and dry it under a stream of nitrogen.
- The modified electrode is now ready for use in formate oxidation experiments.

## Electrochemical Analysis of Formate Oxidation

### 3.3.1. Cyclic Voltammetry (CV)[\[1\]](#)[\[5\]](#)[\[6\]](#)

Purpose: To characterize the redox behavior of the catalyst and to observe the catalytic enhancement in the presence of formate.

Setup:

- A standard three-electrode electrochemical cell.
- Working electrode: Glassy carbon electrode (for homogeneous catalysts) or CoFePB modified electrode (for heterogeneous catalyst).
- Reference electrode: Ag/AgCl or a non-aqueous reference electrode (e.g., Ag/AgNO<sub>3</sub>) for organic solvents.
- Counter electrode: Platinum wire.
- Electrolyte: 0.1 M supporting electrolyte (e.g., [nBu<sub>4</sub>N][PF<sub>6</sub>] in acetonitrile for molecular catalysts; a buffered aqueous solution for CoFePB).
- Analyte: The cobalt complex at a concentration of ~1 mM.

- Substrate: A solution of a formate salt (e.g., tetrabutylammonium formate).

Procedure:

- Record the CV of the cobalt complex in the electrolyte solution in the absence of formate to establish the baseline redox behavior.
- Incrementally add the formate solution to the electrochemical cell and record a CV after each addition.
- Observe the increase in the anodic current at the potential corresponding to the Co(II)/Co(I) or Co(III)/Co(II) redox couple, which indicates catalytic formate oxidation.
- Vary the scan rate (e.g., 25, 50, 100, 200 mV/s) to investigate the nature of the catalytic process.

### 3.3.2. Controlled-Potential Electrolysis (CPE)

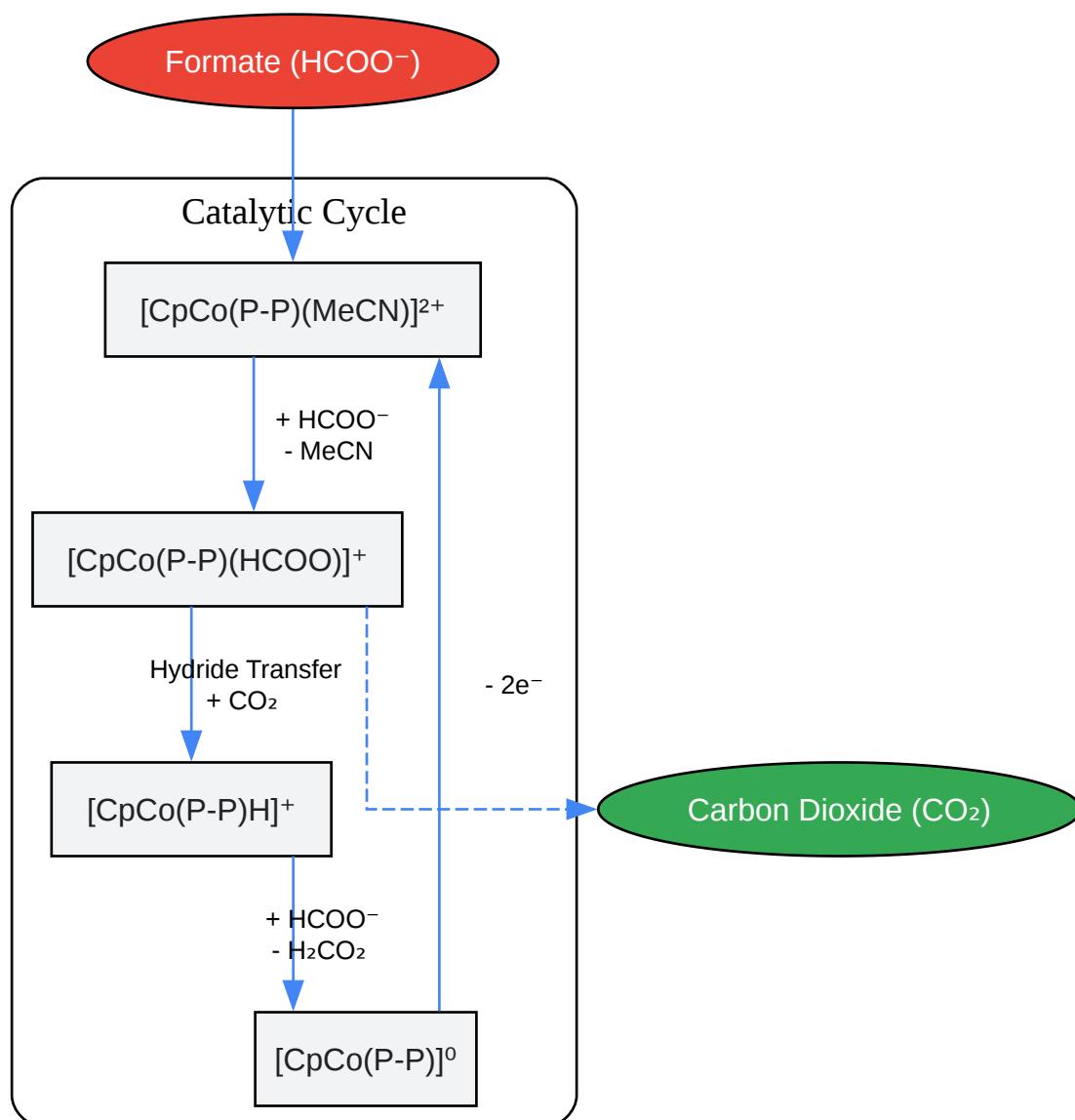
Purpose: To determine the Faradaic efficiency for CO<sub>2</sub> production and to assess the long-term stability of the catalyst.

Setup:

- A two-compartment electrochemical cell (H-cell) with the anodic and cathodic compartments separated by a porous frit.
- Working electrode: Reticulated vitreous carbon or carbon felt for a large surface area.
- Reference electrode: Placed in the working electrode compartment.
- Counter electrode: Platinum mesh or carbon rod placed in the counter electrode compartment.
- The electrolyte and catalyst are in the working electrode compartment.
- The headspace of the working electrode compartment should be connected to a gas analysis system (e.g., gas chromatograph) to quantify the CO<sub>2</sub> produced.

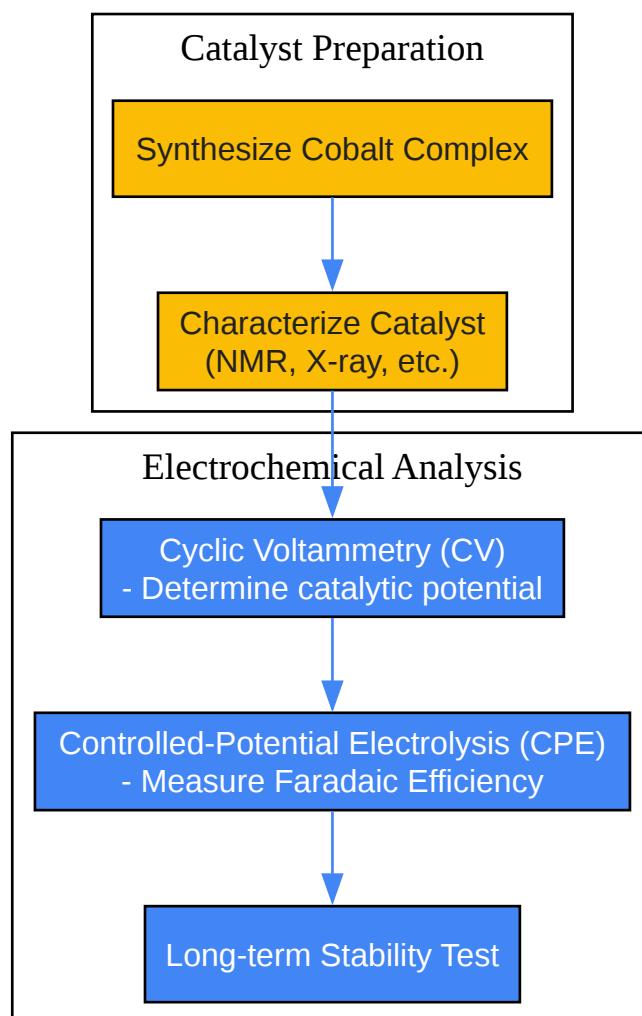
**Procedure:**

- Purge the catholyte and anolyte with an inert gas (e.g., argon) to remove any dissolved oxygen.
- Apply a constant potential to the working electrode, typically at the peak of the catalytic wave observed in the CV.
- Monitor the current passed over time and the amount of CO<sub>2</sub> produced in the headspace.
- The total charge passed (Q) is obtained by integrating the current over the duration of the electrolysis.
- The Faradaic efficiency (FE) for CO<sub>2</sub> is calculated using the following equation:


$$FE (\%) = (\text{moles of CO}_2 \text{ produced} \times n \times F) / Q \times 100$$

where:

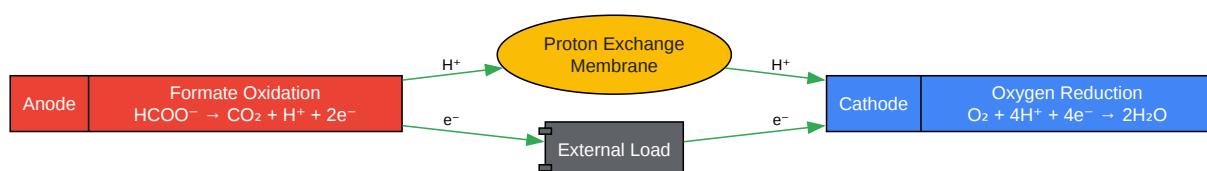
- n is the number of electrons transferred per mole of CO<sub>2</sub> produced (n=2).
- F is the Faraday constant (96485 C/mol).
- Q is the total charge passed in Coulombs.


## Visualizations

### Proposed Mechanism for Formate Oxidation by Cobalt-Phosphine Complexes

[Click to download full resolution via product page](#)

Caption: Proposed mechanism of formate oxidation by a cobalt-phosphine complex.


## Experimental Workflow for Catalyst Evaluation



[Click to download full resolution via product page](#)

Caption: Workflow for the evaluation of cobalt electrocatalysts.

## Logical Relationship of Components in a Formate Fuel Cell



[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. par.nsf.gov [par.nsf.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- To cite this document: BenchChem. [Application Notes and Protocols: Electrocatalytic Formate Oxidation Using Cobalt Complexes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1211381#electrocatalytic-formate-oxidation-using-cobalt-complexes>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)